N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of aminopyrazoles with formylated acetophenones under reflux conditions. The reaction is often assisted by potassium hydrogen sulfate (KHSO4) in aqueous media to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a different scaffold.
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Exhibits anti-mycobacterial activity.
The uniqueness of this compound lies in its specific structural features and its potent dual activity against cancer cell lines and CDK2 .
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H22N4/c1-3-9-17(10-4-1)20-16-24-27-22(25-19-13-7-8-14-19)15-21(26-23(20)27)18-11-5-2-6-12-18/h1-6,9-12,15-16,19,25H,7-8,13-14H2 |
InChI Key |
VGZLZQNNUGMSGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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